Garenoxacin mesylate is a des-fluoro(6) quinolone antibiotic with the chemical formula C24H26F2N2O8S . It is a hydrated form of garenoxacin, combined with methanesulfonic acid. The compound has a molecular weight of 540.53 g/mol and exists as a white to off-white crystalline powder .
The structure of garenoxacin mesylate includes a cyclopropyl group, a difluoromethoxy moiety, and a methyl-substituted isoindole ring system. These structural features contribute to its unique antibacterial properties and pharmacokinetic profile .
Garenoxacin mesylate exhibits potent antimicrobial activity against a wide range of gram-positive and gram-negative bacteria, including resistant strains . Its biological activity is characterized by:
While specific synthesis methods for garenoxacin mesylate are not detailed in the provided search results, the compound is likely synthesized through a series of organic chemistry reactions. The synthesis would involve the formation of the quinolone core structure, followed by the addition of the cyclopropyl, difluoromethoxy, and isoindole moieties. The final step would involve the formation of the mesylate salt through reaction with methanesulfonic acid.
Garenoxacin mesylate has been investigated for various clinical applications, including:
Interaction studies for garenoxacin mesylate have revealed:
Garenoxacin mesylate belongs to the quinolone class of antibiotics. Similar compounds include:
Garenoxacin mesylate's uniqueness lies in its des-fluoro(6) structure, which distinguishes it from traditional fluoroquinolones. This structural difference contributes to its broad-spectrum activity and efficacy against resistant strains .
Compared to other quinolones, garenoxacin mesylate has shown:
The synthesis of garenoxacin mesylate follows established quinolone synthetic methodologies with several critical modifications to accommodate the unique structural features of this des-fluoro quinolone antibiotic [1]. The traditional synthetic approach employs a multi-step pathway that constructs the quinoline core system through sequential transformations, ultimately leading to the formation of the mesylate salt.
The fundamental synthetic strategy begins with the preparation of appropriately substituted benzoic acid derivatives that serve as precursors to the quinoline ring system [1] [2]. The traditional pathway involves the formation of key intermediates through well-established organic transformations, including halogenation, cyclization, and functional group manipulations.
The synthesis of garenoxacin mesylate proceeds through several critical intermediate compounds, each serving specific structural and synthetic functions in the overall manufacturing process [1] [3]. The key intermediates represent strategic synthetic nodes that allow for efficient construction of the complex molecular architecture.
Table 1: Key Intermediate Compounds in Garenoxacin Mesylate Synthesis
| Compound | Formula | Role | Key_Reactions |
|---|---|---|---|
| Methyl 2,4-dibromo-3-hydroxybenzoate | Formula 2 | Starting material for quinoline ring precursor | Bromination of 3-hydroxybenzoic acid methyl ester |
| Ethyl 2,4-dibromo-3-difluoromethoxybenzoate | Formula 3 | Key bromo-intermediate for cross-coupling | Difluoromethoxylation of hydroxy group |
| Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | Formula 4 | Quinoline core intermediate | Suzuki-Miyaura cross-coupling with palladium catalyst |
| 2-[(1R)]-2,3-dihydro-1-methyl-2-(triphenylmethyl)-1H-isoindol-5-yl]-1,3,6,2-dioxazaborocane | Formula 2 | Boronic acid equivalent coupling partner | Tritylation of isoindoline nitrogen |
| 1-cyclopropyl-8-(difluoromethoxy)-7-(1R)-2,3-dihydro-1-methyl-2-(triphenylmethyl)-1H-isoindol-5-yl]-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester | Formula 4 | Protected garenoxacin ethyl ester | Deprotection and hydrolysis |
| Garenoxacin (free acid) | Formula 6 | Deprotected carboxylic acid form | Salt formation with methanesulfonic acid |
| Garenoxacin mesylate monohydrate | Formula 1 | Final mesylate salt product | Crystallization and hydration control |
The initial intermediate, methyl 2,4-dibromo-3-hydroxybenzoate, serves as the foundational building block for quinoline core construction [4]. This compound undergoes bromination of 3-hydroxybenzoic acid methyl ester using tert-butylamine and bromine in methylene chloride, followed by recrystallization from cyclohexane and isopropyl ether [1].
The transformation to ethyl 2,4-dibromo-3-difluoromethoxybenzoate represents a crucial modification where the hydroxy group is converted to the difluoromethoxy functionality [1]. This transformation employs chlorodifluoromethane gas in the presence of potassium carbonate in dimethylformamide at elevated temperatures of 80-85°C [1].
The quinoline core intermediate, ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate, emerges from a complex cyclization sequence involving condensation reactions and cyclopropyl group introduction [4] [5]. This intermediate serves as the direct precursor for the final cross-coupling reaction that introduces the isoindoline substituent.
The introduction of the cyclopropyl substituent and the formation of ring systems represent critical synthetic challenges in garenoxacin mesylate synthesis [6]. These transformations require careful control of reaction conditions to ensure proper stereochemistry and avoid undesired side reactions.
Table 4: Cyclopropanation and Ring-Closure Reaction Conditions
| Reaction_Type | Method | Key_Reagents | Temperature_Range | Reaction_Time | Yield_Optimization |
|---|---|---|---|---|---|
| Cyclopropyl Introduction | Nucleophilic substitution with cyclopropylamine | Cyclopropylamine, isopropyl alcohol | 15-25°C | 1-2 hours | High nucleophilicity of cyclopropylamine |
| Quinoline Ring Closure | Condensation followed by base-mediated cyclization | DMSO, potassium carbonate base | 80-85°C | 4-6 hours | DMSO enhances cyclization efficiency |
| Isoindoline Ring Formation | Reductive amination and cyclization | Sodium borohydride, calcium chloride | 25-40°C | 2-4 hours | Controlled reduction prevents over-reduction |
| Final Cyclization | Intramolecular cyclization | Base-catalyzed ring closure | Reflux conditions | 6-12 hours | Base strength controls selectivity |
The cyclopropanation reaction involves nucleophilic substitution with cyclopropylamine in isopropyl alcohol at controlled temperatures of 15-25°C [1]. The high nucleophilicity of cyclopropylamine facilitates efficient substitution while maintaining the integrity of the cyclopropyl ring system. The reaction typically proceeds over 1-2 hours with careful temperature control to prevent decomposition.
Quinoline ring closure employs a condensation reaction followed by base-mediated cyclization using dimethyl sulfoxide as both solvent and activating agent [1]. The reaction requires elevated temperatures of 80-85°C and extended reaction times of 4-6 hours. The dimethyl sulfoxide solvent system enhances cyclization efficiency by facilitating nucleophilic attack and stabilizing reactive intermediates [7].
The isoindoline ring formation proceeds through reductive amination and subsequent cyclization using sodium borohydride and calcium chloride [1]. This reaction requires careful control of reduction conditions at 25-40°C to prevent over-reduction of sensitive functional groups. The reaction typically completes within 2-4 hours under controlled conditions.
The development of novel catalytic methods for garenoxacin mesylate synthesis represents a significant advancement in pharmaceutical manufacturing efficiency and cost reduction [1] [3]. The introduction of triarylphosphine-palladium systems has revolutionized the key cross-coupling step, reducing catalyst loading while maintaining high yields and selectivity.
The novel process involves the use of triarylphosphine ligands in combination with palladium catalysts to facilitate the crucial carbon-carbon bond formation between the quinoline core and the isoindoline substituent [1]. This catalytic system offers substantial improvements over traditional methods, particularly in terms of economic viability and environmental sustainability.
Table 2: Triarylphosphine-Palladium Catalytic System Optimization
| Parameter | Optimal_Conditions | Traditional_Method | Improvement |
|---|---|---|---|
| Palladium Catalyst | Bis(triphenylphosphine)-palladium(II) chloride | Higher Pd loading required | 50% reduction in catalyst cost |
| Triarylphosphine Ligand | Triphenylphosphine | Limited ligand optimization | Enhanced selectivity and yield |
| Catalyst Loading | 0.008-0.015 moles per mole substrate | 0.020+ moles per mole substrate | Significant cost reduction |
| Phosphine Loading | External addition to reduce Pd loading | No external phosphine addition | Better catalyst turnover |
| Solvent System | Ethyl acetate | Various organic solvents | Maintained efficiency |
| Base | Potassium carbonate (aqueous) | Carbonate bases | Similar base requirements |
| Temperature | 75-80°C | 65-85°C | Optimized temperature range |
| Reaction Time | 6-12 hours | 5-8 hours | Extended but controlled reaction time |
| Atmosphere | Inert (nitrogen) | Inert atmosphere | Standard inert conditions |
The optimal palladium catalyst for this transformation is bis(triphenylphosphine)-palladium(II) chloride, which provides excellent reactivity while minimizing catalyst decomposition [1]. The catalyst loading has been reduced to 0.008-0.015 moles per mole of substrate, representing a 50% reduction compared to traditional methods that require 0.020 or more moles per mole of substrate [1].
The critical innovation involves the external addition of triphenylphosphine ligand, which significantly reduces the amount of palladium catalyst required for the reaction [1]. This approach leads to better catalyst turnover and enhanced selectivity, making the process more economical and environmentally sustainable. The triphenylphosphine ligand stabilizes the palladium center and facilitates oxidative addition and reductive elimination steps in the catalytic cycle [8].
The reaction proceeds in ethyl acetate as the solvent system with aqueous potassium carbonate as the base [1]. The optimal temperature range of 75-80°C provides sufficient activation energy for the cross-coupling reaction while minimizing side reactions and catalyst decomposition. Extended reaction times of 6-12 hours ensure complete conversion while maintaining product quality.
The mechanism involves initial oxidative addition of the aryl bromide to the palladium(0) center, followed by transmetalation with the boronic acid equivalent and final reductive elimination to form the desired carbon-carbon bond [9]. The triarylphosphine ligand plays a crucial role in each step, facilitating electron transfer and stabilizing reactive intermediates.
The control of hydration state in the final garenoxacin mesylate product represents a critical quality parameter that directly impacts pharmaceutical stability, bioavailability, and regulatory compliance [10] [11]. The formation of the monohydrate crystal form requires precise control of crystallization conditions and environmental parameters.
The target product is garenoxacin mesylate monohydrate, characterized by a water content of not more than 1.0% by weight, with an optimal target of 0.38% as measured by Karl Fischer titration [1] [10]. This specific hydration state ensures optimal pharmaceutical properties while maintaining long-term stability under ambient storage conditions.
Table 3: Hydration State Control in Final Product Formation
| Parameter | Specification | Quality_Impact | Analytical_Method |
|---|---|---|---|
| Water Content (Karl Fischer) | ≤1.0% w/w (target: 0.38%) | Prevents degradation and maintains stability | Karl Fischer titration |
| Crystal Form | Form A (monohydrate) | Ensures consistent dissolution profile | X-ray powder diffraction (XRPD) |
| Storage Conditions | Room temperature, controlled humidity | Maintains polymorphic stability | Stability studies (ICH guidelines) |
| Stability Duration | 48 months | Confirms long-term pharmaceutical viability | Long-term and accelerated testing |
| Solvent System for Crystallization | Non-hydroxylic solvents (ethyl acetate) | Eliminates genotoxic alkyl mesylates | GC analysis for residual solvents |
| Temperature Control | 50-60°C during recrystallization | Controls crystal nucleation and growth | Thermal analysis (DSC/TGA) |
| Drying Conditions | Vacuum drying at 50-55°C | Achieves target moisture specification | Moisture analyzer/LOD |
| Particle Size Control | d90 <30 μm, d50 <20 μm, d10 <10 μm | Optimizes bioavailability and flow properties | Laser diffraction (Malvern method) |
The crystallization process employs non-hydroxylic solvents, specifically ethyl acetate, to prevent the formation of genotoxic alkyl and aryl mesylates that can occur in the presence of alcoholic solvents [1]. The use of ethyl acetate ensures that the final product remains substantially free of these impurities, which are known genotoxic compounds with regulatory concerns.
Temperature control during recrystallization is maintained at 50-60°C to optimize crystal nucleation and growth kinetics [1]. The process involves dissolution of the product in ethyl acetate at reflux temperature of 70-80°C, followed by controlled cooling to 50-60°C to induce crystallization. This temperature profile ensures formation of the desired crystal form while controlling particle size distribution.
The drying process employs vacuum conditions at 50-55°C to achieve the target moisture specification without thermal degradation [1]. This controlled drying process removes excess water while retaining the monohydrate structure essential for pharmaceutical performance. The final moisture content is verified by Karl Fischer titration to ensure compliance with specifications.
Particle size control is achieved through controlled crystallization conditions and optional micronization under inert nitrogen atmosphere [1]. The target particle size distribution includes d90 less than 30 μm, d50 less than 20 μm, and d10 less than 10 μm, which optimizes bioavailability and powder flow properties for pharmaceutical formulation.
The crystal form is characterized as Form A monohydrate through X-ray powder diffraction analysis, showing characteristic peaks at 13.77, 20.54, 21.50, 21.77, 22.12, and 23.90 ± 0.2° 2θ [1] [2]. This specific polymorph ensures consistent dissolution profiles and pharmaceutical performance across different manufacturing batches.
Stability studies demonstrate that the monohydrate form remains stable under ambient storage conditions for 48 months when stored in appropriate packaging systems [10]. The product maintains its chemical integrity and physical properties throughout this extended storage period, confirming its suitability for pharmaceutical use.
Health Hazard;Environmental Hazard